

(2-Aminophenyl)(pyrrolidin-1-yl)methanone

IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Aminophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B184215

[Get Quote](#)

A Technical Guide to (2-Aminophenyl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**, a key chemical intermediate in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in research and development.

Chemical Identity and Structure

(2-Aminophenyl)(pyrrolidin-1-yl)methanone is an organic compound featuring an aminobenzoyl group attached to a pyrrolidine ring. Its structure combines the functionalities of an aromatic amine and a tertiary amide. The IUPAC name for this compound is (2-aminophenyl)-pyrrolidin-1-ylmethanone.

The 2D and 3D structures are presented below:

(Image of the 2D structure of (2-Aminophenyl)(pyrrolidin-1-yl)methanone)

(Image of the 3D conformer of (2-Aminophenyl)(pyrrolidin-1-yl)methanone)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	52745-20-7
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
IUPAC Name	(2-aminophenyl)-pyrrolidin-1-ylmethanone
Synonyms	2-(pyrrolidin-1-ylcarbonyl)aniline, 1-(2-Aminobenzoyl)pyrrolidine[1]
InChI	InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2
InChIKey	AAHCONIDGZPHOL-UHFFFAOYSA-N

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2N |

Physicochemical and Spectral Data

While this compound is commercially available, detailed experimental data is not extensively reported in peer-reviewed literature. The following table summarizes available computed and experimental properties.

Table 2: Physicochemical and Spectral Properties

Property	Value	Data Type	Source
Molecular Weight	190.24 g/mol	Computed	PubChem
XLogP3	1.7	Computed	PubChem
Hydrogen Bond Donors	1	Computed	PubChem
Hydrogen Bond Acceptors	2	Computed	PubChem
Rotatable Bond Count	1	Computed	PubChem
Exact Mass	190.110613074 Da	Computed	PubChem
Topological Polar Surface Area	49.4 Å ²	Computed	PubChem
Solubility	>28.5 µg/mL (at pH 7.4)	Experimental	PubChem
Boiling Point	No data available	-	-
Melting Point	No data available	-	-
GC-MS	Major peaks at 120, 190 m/z	Experimental	PubChem, SpectraBase

| IR Spectrum | KBr Wafer data available | Experimental | PubChem, SpectraBase |

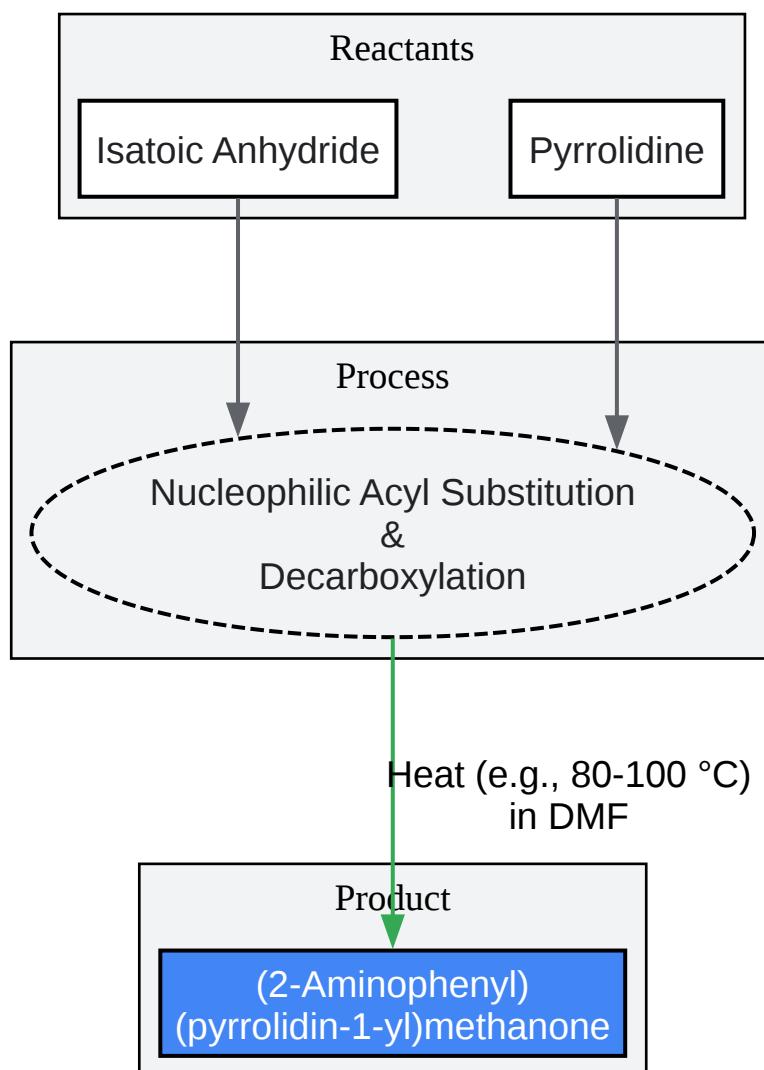
Synthesis Protocol

The most common and direct synthetic route to **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** involves the reaction of isatoic anhydride with pyrrolidine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the final amide product.

This protocol is a representative procedure based on established chemical principles for this type of reaction, as a specific peer-reviewed protocol for this exact compound is not readily

available.

Materials:


- Isatoic Anhydride (1.0 eq)
- Pyrrolidine (1.1 eq)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

- To a solution of Isatoic Anhydride in DMF, add Pyrrolidine dropwise at room temperature with stirring.
- The reaction mixture is then heated to a temperature between 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
- The resulting precipitate is collected by vacuum filtration.
- The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** as a solid.

Visualizations

The following diagram illustrates the logical workflow for the synthesis of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** from isatoic anhydride and pyrrolidine.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**.

Applications in Drug Discovery and Development

(2-Aminophenyl)(pyrrolidin-1-yl)methanone is not typically an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex, biologically active molecules. The 2-aminobenzoyl moiety is a key pharmacophore found in a variety of therapeutic agents.

- Precursor for Heterocyclic Scaffolds: The compound is a precursor for the synthesis of quinolinones and other fused heterocyclic systems. For example, derivatives have been

used to create potent antitumor agents.[\[2\]](#)

- Medicinal Chemistry Research: The structure is of interest in medicinal chemistry for developing novel compounds targeting various receptors and enzymes. The pyrrolidine ring is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.
- Fragment-Based Drug Design: As a fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial hits for therapeutic targets.

In summary, **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** is a versatile intermediate whose utility lies in its ability to be readily converted into more complex molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 52745-20-7: (2-aminophenyl)(pyrrolidin-1-yl)methanone [cymitquimica.com]
- 2. Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Aminophenyl)(pyrrolidin-1-yl)methanone IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184215#2-aminophenyl-pyrrolidin-1-yl-methanone-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com